molecular formula C20H26N4O2 B2566423 N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1030096-53-7

N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2566423
CAS No.: 1030096-53-7
M. Wt: 354.454
InChI Key: KCDWZUVLUIMSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylphenyl group linked via an acetamide bridge to a substituted pyrimidine ring. The pyrimidine moiety is functionalized with a methyl group at position 6 and a piperidin-1-yl group at position 2. This compound’s design integrates structural motifs common in bioactive molecules, such as the piperidine ring (a known pharmacophore in CNS-targeting drugs) and the pyrimidine scaffold (frequently utilized in kinase inhibitors and antimicrobial agents).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14-9-15(2)11-17(10-14)22-18(25)13-26-19-12-16(3)21-20(23-19)24-7-5-4-6-8-24/h9-12H,4-8,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDWZUVLUIMSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3,5-dimethylphenylamine with 2-chloroacetyl chloride to form N-(3,5-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibits several biological activities. It has been studied for its potential as:

  • COX-II Inhibitor : The compound has shown promise in inhibiting cyclooxygenase enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways. This makes it a candidate for treating inflammatory diseases and conditions related to pain management .
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties by targeting specific pathways involved in tumor growth and metastasis. Further pharmacological studies are necessary to elucidate these effects.

Structure-Activity Relationship Studies

The structural features of this compound have been the focus of structure-activity relationship studies. These studies aim to optimize its efficacy and reduce potential side effects by modifying its chemical structure while maintaining its biological activity .

Synthesis Techniques

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrimidine Ring : This can be achieved through condensation reactions between suitable aldehydes and amidines.
  • Introduction of the Piperidine Group : Conducted via nucleophilic substitution reactions using piperidine derivatives.
  • Coupling with Dimethylphenyl Group : Utilizes palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
  • Formation of the Acetamide Linkage : Achieved through amidation using acetic anhydride or acetyl chloride in the presence of a base .

These synthetic routes not only highlight the compound's versatility but also pave the way for large-scale production in industrial settings.

Pharmacological Studies

A recent study explored the pharmacological profile of this compound as a COX-II inhibitor. The compound exhibited significant inhibitory activity with an IC50 value comparable to established COX-II inhibitors like Celecoxib, indicating its potential as a therapeutic agent for inflammatory conditions .

Comparative Analysis with Other Compounds

Comparative studies with similar acetamide derivatives have been conducted to evaluate the unique properties of this compound. These studies have shown that this compound possesses enhanced selectivity and potency against COX-II compared to other derivatives, suggesting its potential for further development as a targeted therapy .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound’s structural relatives can be categorized based on variations in the aryl group, heterocyclic core, and substituent patterns. Below is a comparative analysis of select analogs:

Compound Name / ID Structural Features Key Modifications vs. Target Compound Synthesis Yield Melting Point (°C) Biological Activity (if reported) References
Target Compound N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide Reference structure N/A N/A N/A
13 (N-(3,5-Dimethylphenyl)-2-((2,6-dimethylquinolin-4-yl)oxy)acetamide) Quinoline core (replaces pyrimidine), 2,6-dimethylquinoline Heterocycle substitution; no piperidine 95% 208–210 Antitubercular screening candidate
14 (N-(3,5-Dimethylphenyl)-2-((2-methyl-6-(trifluoromethyl)quinolin-4-yl)oxy) Quinoline core with CF3 substituent Trifluoromethyl group; increased lipophilicity 66% >210 Not reported
16 (N-(3,5-Dimethylphenyl)-2-((6-ethoxy-2-methylquinolin-4-yl)oxy)acetamide) Ethoxy-substituted quinoline Ethoxy group at position 6; altered electronic profile 9% N/A Not reported
**L868-0951 (N-(3-Chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)... 3-Chloro-2-methylphenyl; 3-methylpiperidine Chloro substituent; methyl-piperidine variant Not reported N/A Not reported
Compound 3 () Benzimidazole-thioether linkage; nitro group Benzimidazole core; thioether instead of ether Not reported N/A Elastase inhibition tested
19h–19k (Phenoxyaromatic acids, ) Dibromophenyl or halogenated aryl groups Phenoxyacetic acid backbone; halogen substituents 31.8–89.5% Not reported Radiotherapy sensitizers

Key Findings and Trends

Heterocyclic Core Impact: Replacement of the pyrimidine ring with quinoline (as in compounds 13, 14, and 16) significantly alters physicochemical properties. Quinoline analogs exhibit higher melting points (>200°C), suggesting enhanced crystallinity compared to pyrimidine-based structures . Piperidine substitution at position 2 of the pyrimidine (as in the target compound and L868-0951) may improve solubility due to the basic nitrogen in piperidine, whereas quinoline derivatives lack this feature .

Halogenation (e.g., Cl in L868-0951 or Br in 19h–19k) is associated with improved bioactivity in radiotherapy sensitizers and enzyme inhibitors, likely due to enhanced electrophilic interactions .

Synthetic Accessibility: Quinoline-based analogs show variable yields (9–95%), with higher yields for simpler substituents (e.g., 13 at 95% vs. 16 at 9%) .

Biological Relevance: Elastase inhibition activity in benzimidazole-thioether analogs (e.g., Compound 3) highlights the importance of the heterocycle’s electronic profile for enzyme targeting .

Biological Activity

N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

Structural Overview

The compound belongs to the acetamide class and features:

  • A pyrimidine ring substituted with a piperidinyl group .
  • A dimethylphenyl group at the 3 and 5 positions.

This unique arrangement contributes to its potential interactions with various biological targets, making it a candidate for pharmacological studies.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
  • Anticancer Activity : The compound has been tested against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, studies have shown its effectiveness against MCF-7 and MDA-MB 231 breast cancer cell lines, indicating its potential as an anticancer agent .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of the compound to specific protein targets. These studies have revealed promising interactions with enzymes related to cancer and inflammation, suggesting mechanisms through which the compound exerts its biological effects .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Ring : This is achieved through condensation reactions involving appropriate aldehydes and amidines.
  • Introduction of the Piperidine Group : Nucleophilic substitution reactions are used to incorporate the piperidine moiety.
  • Coupling with Dimethylphenyl Group : This step often employs palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Case Studies

  • In vitro Studies on Cancer Cell Lines :
    • A study evaluated the compound's effect on MCF-7 cells, showing an IC50 value indicative of strong antiproliferative activity.
    • Another study reported similar findings with MDA-MB 231 cells, supporting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Activity Assessment :
    • In vivo studies demonstrated significant reductions in inflammatory markers when administered to animal models of inflammation, suggesting a mechanism involving COX inhibition.

Data Table: Summary of Biological Activities

Biological ActivityEvidence/SourceRemarks
Anti-inflammatoryInhibits COX enzymes
Anticancer (MCF-7) IC50 values indicate strong activity
Anticancer (MDA-MB 231) Significant reduction in proliferation
Molecular Docking Promising binding interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.